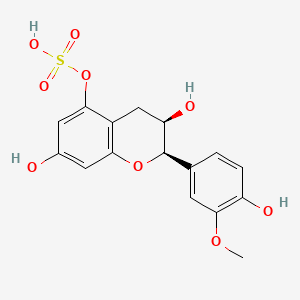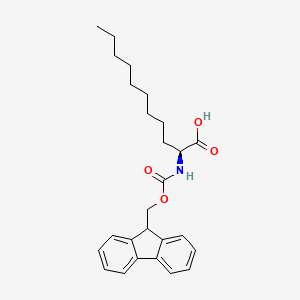![molecular formula C20H18Cl2N2O2S B1443831 N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine CAS No. 1438071-12-5](/img/structure/B1443831.png)
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine
Overview
Description
“N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine” is also known as GSK2945 . It is a highly specific antagonist for REV-ERBα, a nuclear heme receptor known to regulate circadian rhythm . The compound has a molecular formula of C20H18Cl2N2O2S and a molecular weight of 421.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a nitro group at the 5-position, two chlorophenyl groups, and two methyl groups .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 525.0±45.0 °C and a predicted density of 1.363±0.06 g/cm3 . It is slightly soluble in acetonitrile, DMSO (with heating), and methanol (with ultrasonic treatment) .Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Research has investigated thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, synthesizing compounds to evaluate potential carcinogenicity through in vitro methods such as the Ames test and cell-transformation assay. These studies underline the importance of evaluating structural analogues for their bioactivity and potential health risks, which could be relevant for assessing compounds with similar complex structures (Ashby et al., 1978).
Pharmacological Properties of Selective Antagonists
Another aspect of scientific research includes the behavioral pharmacology of novel compounds, such as the evaluation of a selective 5-Hydroxytryptamine1B (5-HT1B) antagonist for potential anxiolytic and antidepressant properties. This type of research demonstrates the process of characterizing new compounds for specific therapeutic applications, which could be relevant when considering new chemical entities for drug development (Hudzik et al., 2003).
Environmental Impacts and NDMA Formation
Studies on the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater underscore the environmental and health implications of chemical compounds, particularly those that may form harmful by-products through reactions with disinfectants. This research highlights the significance of understanding chemical reactions and transformations in environmental contexts, which could be pertinent for assessing the environmental impact of chemical compounds with potential for similar transformations (Sgroi et al., 2018).
Methodological Advances in Compound Identification
Methodologies for isolating and identifying chemical precursors, such as those for NDMA, illustrate the importance of analytical techniques in identifying and characterizing compounds. These methods, including solid-phase extraction and mass spectrometry, are crucial for advancing our understanding of complex chemical compounds and their potential applications or impacts (Hanigan et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26/h2-10H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSEAQOKPSNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118925 | |
| Record name | N-[(4-Chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1438071-12-5 | |
| Record name | N-[(4-Chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438071-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)


![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)




